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Introduction
Sodium aurothiomalate is a gold-based compound historically used in the treatment of

rheumatoid arthritis. Within biological systems, the gold from this compound is deposited in

tissues, particularly within lysosomes of macrophages and other cell types. These gold

deposits are naturally electron-dense and can be visualized directly using transmission electron

microscopy (TEM). Therefore, sodium aurothiomalate acts as an in vivo stain, allowing for the

ultrastructural localization of gold within cells and tissues of treated subjects. This application is

distinct from conventional negative or positive staining techniques where a stain is applied to

the sample ex vivo. These notes provide a protocol for the preparation of biological specimens

from subjects exposed to sodium aurothiomalate to enable the visualization of these gold

deposits.

Principle of Visualization
The high atomic number of gold makes it an excellent scatterer of electrons. When a biological

sample containing gold deposits is examined with a TEM, the gold particles appear as highly

electron-dense, dark structures against the lighter background of the biological tissue. This

allows for the precise localization of the gold within subcellular compartments. The appearance

of these deposits can range from filamentous to granular.
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Pharmacology and Drug Development: Tracing the biodistribution and subcellular

localization of gold-based drugs.

Toxicology: Investigating the cellular mechanisms of gold-induced toxicity, such as skin

rashes or kidney damage.

Pathology: Studying the role of gold accumulation in the pathophysiology of treated diseases

like rheumatoid arthritis.

Data Presentation
While specific quantitative data on the use of sodium aurothiomalate as a direct EM stain is not

available in the literature, studies involving its therapeutic use have quantified the resulting gold

deposits. The following table summarizes representative findings from such a study.

Parameter Finding Tissue Source Analytical Method

Gold Concentration in

Lysosomes

Equivalent to 2.0 -

87.4 mg/ml
Synovial Membrane

Electron Probe X-ray

Microanalysis

Form of Gold Deposits

Filamentous deposits

and highly electron-

dense granules

Synovial Membrane,

Skin Macrophages

Transmission Electron

Microscopy

Co-localized Elements

Sulfur was detected

alongside gold in the

filamentous deposits

Synovial Membrane
Electron Probe X-ray

Microanalysis

Experimental Protocols
The following is a generalized protocol for the preparation of tissue samples for the

visualization of in vivo gold deposits using transmission electron microscopy. This protocol is

based on standard TEM sample preparation techniques.

I. Reagents
Primary Fixative: 2.5% Glutaraldehyde in 0.1 M Sodium Cacodylate Buffer (pH 7.4)
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Buffer Wash: 0.1 M Sodium Cacodylate Buffer (pH 7.4)

Secondary Fixative: 1% Osmium Tetroxide in 0.1 M Sodium Cacodylate Buffer

Dehydration Series: Graded series of ethanol (e.g., 50%, 70%, 90%, 100%)

Infiltration Agent: Propylene oxide

Embedding Resin: Epon or similar epoxy resin

Staining (Optional): Uranyl acetate and lead citrate (for enhancing contrast of cellular

structures)

II. Protocol for Tissue Processing and Embedding
Tissue Collection:

Excise small tissue blocks (no larger than 1 mm³) from the region of interest (e.g., synovial

membrane, skin biopsy) of the sodium aurothiomalate-treated subject.

Immediately place the tissue blocks into the primary fixative.

Primary Fixation:

Immerse the tissue blocks in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer.

Fix for 2-4 hours at 4°C.

Washing:

Remove the primary fixative and wash the tissue blocks three times in 0.1 M sodium

cacodylate buffer for 10 minutes each.

Secondary Fixation:

Post-fix the tissue blocks in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2

hours at 4°C. This step enhances the contrast of lipid membranes.

Washing:
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Wash the tissue blocks three times in distilled water for 10 minutes each.

Dehydration:

Dehydrate the tissue blocks through a graded series of ethanol:

50% ethanol for 10 minutes

70% ethanol for 10 minutes

90% ethanol for 10 minutes

100% ethanol, three times for 10 minutes each.

Infiltration:

Immerse the tissue blocks in propylene oxide, two times for 15 minutes each.

Infiltrate with a 1:1 mixture of propylene oxide and Epon resin for at least 1 hour.

Infiltrate with pure Epon resin overnight.

Embedding and Polymerization:

Place the infiltrated tissue blocks into embedding molds filled with fresh Epon resin.

Polymerize in an oven at 60°C for 48 hours.

III. Sectioning and Imaging
Trimming and Sectioning:

Trim the polymerized blocks to create a small trapezoidal face over the tissue.

Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue to identify the area of

interest under a light microscope.

Cut ultrathin sections (60-90 nm) using a diamond knife on an ultramicrotome.
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Collect the sections on copper TEM grids.

Post-staining (Optional):

For enhanced contrast of cellular ultrastructure, stain the grids with uranyl acetate for 10-

15 minutes, followed by lead citrate for 5-10 minutes.

Imaging:

Examine the sections in a transmission electron microscope.

The gold deposits will appear as electron-dense, dark particles or filaments within the

cells.

Visualizations
Experimental Workflow for Gold Deposit Visualization
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Caption: Workflow for visualizing gold deposits in tissue.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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